molecular formula C23H23FN6O4S B2894924 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1019098-90-8

2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide

カタログ番号: B2894924
CAS番号: 1019098-90-8
分子量: 498.53
InChIキー: OGHBOTIXLIYGQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a structurally complex molecule featuring:

  • A pyrazole core substituted with an amino group at position 5, a methylsulfanyl group at position 3, and a 1,2,4-oxadiazole ring at position 2.
  • The 1,2,4-oxadiazole moiety is further substituted with a 3,4-dimethoxyphenyl group, which may enhance binding interactions with aromatic residues in biological targets.
  • The acetamide side chain is linked to a 3-fluoro-4-methylphenyl group, a substitution pattern that could influence lipophilicity and metabolic stability .

This compound’s design integrates pharmacophores associated with diverse biological activities, including antiproliferative, anti-inflammatory, and enzyme inhibitory effects, as suggested by structural analogs in the literature .

特性

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O4S/c1-12-5-7-14(10-15(12)24)26-18(31)11-30-20(25)19(23(28-30)35-4)22-27-21(29-34-22)13-6-8-16(32-2)17(9-13)33-3/h5-10H,11,25H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHBOTIXLIYGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20FN6O2SC_{19}H_{20}FN_{6}O_{2}S. Its structure features multiple functional groups that contribute to its biological activity, including an oxadiazole ring and a pyrazole moiety.

PropertyValue
Molecular FormulaC19H20FN6O2SC_{19}H_{20}FN_{6}O_{2}S
Molecular Weight392.46 g/mol
IUPAC Name2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide
SolubilitySoluble in DMSO and DMF

Antimicrobial Activity

Research indicates that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp., with mechanisms involving interference with biofilm formation and transcriptional regulation of related genes .

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that certain derivatives can stimulate cell viability in cancer cell lines while showing minimal toxicity to normal cells. For example, in studies involving L929 fibroblast cells, some compounds yielded increased cell viability at specific concentrations .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of the oxadiazole and pyrazole rings allows for binding to various enzymes or receptors, potentially modulating their activity. The precise pathways remain under investigation but are believed to involve:

  • Enzyme inhibition : Compounds can inhibit key metabolic enzymes.
  • Receptor modulation : Interaction with cell surface receptors can alter signaling pathways.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Anticancer Activity : A study focused on derivatives containing the oxadiazole moiety reported significant cytotoxic effects against A549 (lung cancer) and HepG2 (liver cancer) cell lines. The compounds were found to enhance cell death through apoptosis pathways .
  • Anti-inflammatory Properties : Research has indicated that related compounds possess anti-inflammatory activities by inhibiting pro-inflammatory cytokines in vitro and in vivo models .

科学的研究の応用

Pharmacological Applications

1. Anticancer Activity
Research indicates that quinazoline derivatives, including 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine, exhibit significant anticancer properties. Quinazolines have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and disruption of signaling pathways critical for tumor growth.

  • Case Study : A study published in the International Journal of Oncology demonstrated that quinazoline derivatives could inhibit the IGF-1R signaling pathway, which is crucial for the invasiveness of osteosarcoma cells. This suggests that compounds like 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine may have similar effects in reducing tumor invasiveness and promoting apoptosis in cancer cells .

2. Neuropharmacological Effects
Quinazolines have been reported to interact with G protein-coupled receptors (GPCRs), which are pivotal in various neurological disorders.

  • Case Study : Research highlighted the development of allosteric modulators targeting GPCRs for treating central nervous system disorders. The compound's structural features suggest potential activity at neurotensin receptors, which are implicated in pain modulation and other neurophysiological processes .

Synthesis and Structural Insights

The synthesis of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine involves multi-step organic reactions that allow for the incorporation of specific functional groups essential for its biological activity. The molecular formula is C16H13Cl2N3O2, indicating a complex structure conducive to diverse interactions within biological systems.

Toxicological Assessments

Toxicological evaluations are critical in determining the safety profile of new compounds. The Local Lymph Node Assay (LLNA) is often employed to assess skin sensitization potential.

  • Findings : Studies using alternative methods like the reduced LLNA have shown promise in evaluating the sensitization potential of quinazoline derivatives with fewer animal subjects, aligning with ethical standards in research .

Comparative Data Table

The following table summarizes key findings related to the applications and effects of 6-chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amine compared to other quinazoline derivatives:

Compound Primary Application Mechanism of Action References
6-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)quinazolin-4-amineAnticancer agentInhibition of IGF-1R signaling ,
2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amineApoptosis inducerCaspase activation
5-Chloro-N~6~-(2,5-dimethoxybenzyl)quinazolineNeuropharmacological effectsGPCR modulation

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Oxadiazole Hybrids

Compound Name/Structure Key Differences from Target Compound Biological Activity/Findings Reference
FP1-12 (Hydroxyacetamide derivatives) Replaces methylsulfanyl with hydroxyacetamide; lacks dimethoxyphenyl Antiproliferative activity (IC₅₀: 8–25 μM against cancer cell lines) .
BI 665915 (Oxadiazole-containing FLAP inhibitor) Uses triazole instead of pyrazole; substituents optimized for FLAP binding FLAP binding IC₅₀ < 10 nM; inhibits LTB₄ synthesis (IC₅₀ < 100 nM in human whole blood) .
5-Amino-4-(1,2,4-oxadiazol-5-yl)-pyrazoles Lacks acetamide side chain; simpler substitution pattern Primarily synthetic intermediates for kinase inhibitors .

Key Observations:

  • The methylsulfanyl group in the target compound may enhance metabolic stability compared to hydroxyacetamide derivatives (e.g., FP1-12), which are prone to hydrolysis .
  • The 3,4-dimethoxyphenyl group on the oxadiazole ring could improve binding affinity relative to simpler phenyl substituents, as seen in FLAP inhibitors .

Acetamide Derivatives with Antiproliferative or Anti-inflammatory Activity

Compound Name/Structure Key Differences from Target Compound Biological Activity/Findings Reference
Razaxaban (Factor Xa inhibitor) Replaces pyrazole-oxadiazole with pyrazole-carboxyamide; fluorine at P(4) Potent Factor Xa inhibition (Ki < 1 nM); high oral bioavailability .
Anti-exudative acetamides (3.1–3.21) Triazole instead of pyrazole; furan-2-yl substituent Anti-exudative activity comparable to diclofenac (10 mg/kg dose) .
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole core; pyridinyl substituent Unknown activity, but structural similarity suggests kinase or protease inhibition .

Key Observations:

  • The 3-fluoro-4-methylphenyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to chlorophenyl or trifluoromethylphenyl analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。